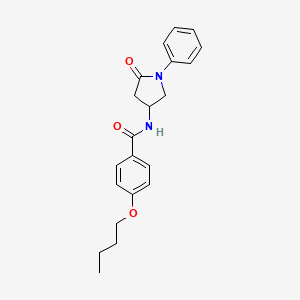

1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

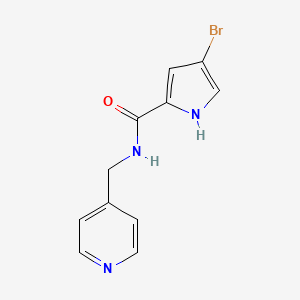

1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as DFP-10917 and belongs to the class of urea-based compounds. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development and other research applications.

Scientific Research Applications

Ion-Pair Binding and Metal Coordination

One application involves the synthesis of ambidentate ligands capable of binding metal ions via nitrogen or sulfur donors located adjacent to an anion-binding urea group. This facilitates ion-pair binding through coordination and hydrogen bonding interactions, as demonstrated in the study by Qureshi et al. (2009), where mixed N,S-donor 2-ureidopyridine ligands showed potential in ion-pair binding and metal coordination (Qureshi et al., 2009).

Metallo-Supramolecular Assemblies

Another research area focuses on equipping metallo-supramolecular macrocycles with functional groups to form assemblies. Troff et al. (2012) explored the assembly of pyridine-substituted urea ligands into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, demonstrating the influence of methyl substitution on the pyridine rings on the position of pyridine N atoms relative to the urea carbonyl group, impacting the assembly's hydrogen bonding sites (Troff et al., 2012).

Synthesis of Novel Pyrimidinones

The synthesis of novel pyrimidinones from the reaction of specific ketones with urea showcases the chemical versatility and potential pharmacological applications of derivatives of the compound . Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones, highlighting the compound's role in the creation of new molecules with potential biological activity (Bonacorso et al., 2003).

Insecticide Structure Analysis

A study by Cho et al. (2015) on the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, reveals the molecular architecture and interaction patterns, such as hydrogen bonding and π–π interactions. This research provides insights into the structural basis for the biological activity of such compounds (Cho et al., 2015).

Luminescent Anion Receptors

The development of luminescent anion receptors through the incorporation of urea and thiourea derivatives into rhenium(I) complexes represents an innovative approach to anion sensing. The study by Odago et al. (2011) illustrates the potential of these complexes in sensing applications via hydrogen bonding and electrostatic interactions (Odago et al., 2011).

Hydrogen Bonding and Molecular Complexation

Research by Corbin et al. (2001) on the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes underscores the significance of chemical structure in molecular complexation. This work highlights the potential of urea derivatives in self-assembly and the design of new molecular materials (Corbin et al., 2001).

properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)16(13)22-17(23)21-9-11-3-2-7-20-15(11)12-6-8-24-10-12/h1-8,10H,9H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOZZCPLAWHVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)